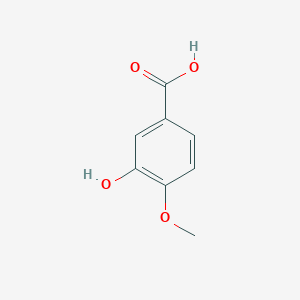

3-Hydroxy-4-methoxybenzoic acid

概要

説明

分子式C8H8O4、分子量168.15 g/molの白色結晶性固体です . この化合物は、抗炎症作用で知られており、S. frutescens などのさまざまな植物に含まれています。

2. 製法

合成経路と反応条件: イソバニリン酸は、いくつかの方法で合成できます。 一般的な方法の1つは、過マンガン酸カリウムや過酸化水素などの酸化剤を用いたイソバニリンの酸化です . 別の方法は、O-アルキルグアイアコールのビルスメイヤー-ハーク反応に続き、選択的脱アルキル化を行う方法です .

工業的生産方法: イソバニリン酸の工業的生産は、しばしば、製紙業界の副産物であるリグノスルホン酸の酸化を伴います。 この方法は、費用対効果が高く、環境に優しい方法です .

準備方法

Synthetic Routes and Reaction Conditions: Isovanillic acid can be synthesized through several methods. One common method involves the oxidation of isovanillin using oxidizing agents such as potassium permanganate or hydrogen peroxide . Another method includes the Vilsmeier-Haack reaction of O-alkyl guaiacols followed by selective dealkylation .

Industrial Production Methods: Industrial production of isovanillic acid often involves the oxidation of lignosulfonates, a byproduct of the paper industry. This method is cost-effective and environmentally friendly .

化学反応の分析

Esterification with Methanol

The carboxylic acid group undergoes esterification to form methyl esters, a key step in drug synthesis (e.g., bosutinib intermediates):

| Parameter | Value |

|---|---|

| Starting Material | 3-Methoxy-4-hydroxybenzoic acid |

| Reagent | Methanol + Thionyl chloride |

| Catalyst | p-Toluenesulfonic acid |

| Reaction Time | 2 hours |

| Yield | 98% |

The product, methyl 4-hydroxy-3-methoxybenzoate , is further alkylated with 1-bromo-3-chloropropane in DMF to introduce a chloropropoxy side chain (90% yield) .

Phase II Metabolism

In biological systems, 3-hydroxy-4-methoxybenzoic acid undergoes conjugation via:

Glucuronidation

Catalyzed by UDP-glucuronosyltransferase 1A1 (UGT1A1) :

Sulfation

Mediated by sulfotransferase 1A3 (SULT1A3) :

Glycine Conjugation

Catalyzed by glycine N-acyltransferase (GLYAT) :

Enzymatic O-Methylation

In Phanerochaete chrysosporium, the hydroxyl group at position 3 is methylated by 3-O-methyltransferase using S-adenosylmethionine (SAM) as the methyl donor . This reaction modulates lignin degradation pathways.

4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME)

-

Synthesis : Esterification with methanol and p-toluenesulfonic acid .

-

Activity : Inhibits Akt/NFκB signaling in prostate cancer cells (IC₅₀ = 25 μM) .

Benzopinacol Formation

Under UV light, this compound derivatives participate in radical coupling reactions with benzophenone, forming benzopinacol intermediates. This reaction is inhibited by radical scavengers like BHT .

Comparison with Structural Analogues

| Property | This compound | Vanillic Acid (4-Hydroxy-3-methoxy) |

|---|---|---|

| pKa | 4.35 | 4.45 |

| Major Metabolic Route | Glucuronidation | Sulfation |

| Synthetic Utility | Bosutinib precursor | Vanillin precursor |

科学的研究の応用

Pharmaceutical Applications

Antioxidant Properties

Isovanillic acid exhibits significant antioxidant activity, making it a candidate for use in pharmaceuticals aimed at combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing cellular damage associated with aging and various diseases .

Anti-inflammatory Effects

Research indicates that isovanillic acid possesses anti-inflammatory properties. It has been isolated from Scrophularia ningpoensis, a plant used in traditional medicine, and shown to inhibit inflammatory pathways. This suggests potential applications in developing anti-inflammatory drugs .

Synthesis of Opiate Alkaloids

Isovanillic acid serves as an intermediate in the synthesis of various opiate alkaloids, including dihydrothebainone. This application is significant in the pharmaceutical industry for producing pain relief medications .

Environmental Applications

Adsorption Studies

Isovanillic acid has been studied for its adsorption characteristics in environmental applications. It has been applied in the removal of pollutants from water systems, particularly in the adsorption of organic compounds onto activated carbon and other adsorbents .

Biodegradation Research

The compound has also been investigated for its biodegradation potential by microbial strains capable of utilizing methoxylated benzoic acids as carbon sources. These studies are essential for understanding how to mitigate environmental pollution through biological means .

Food Technology Applications

Flavoring Agent

Due to its pleasant aroma and flavor profile, isovanillic acid is explored as a natural flavoring agent in food products. Its use can enhance the sensory attributes of various foods and beverages without synthetic additives .

Preservation Properties

The antioxidant properties of isovanillic acid also contribute to its potential use as a natural preservative in food technology. By preventing oxidative degradation of food products, it can extend shelf life and maintain quality .

Case Study 1: Anti-inflammatory Activity

A study published in Food & Function assessed the anti-inflammatory effects of polyphenol metabolites, including isovanillic acid, on human breast cancer cells. The results demonstrated that these metabolites significantly inhibited cell proliferation, suggesting therapeutic potential for cancer treatment .

Case Study 2: Environmental Remediation

Research conducted on the adsorption capacity of isovanillic acid indicated its effectiveness in removing organic pollutants from wastewater. The study provided quantitative data showing that isovanillic acid could reduce contaminant levels significantly when used with activated carbon filters .

Data Tables

作用機序

イソバニリン酸は、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物との比較

イソバニリン酸は、バニリン酸、プロトカテク酸、p-アニズ酸などの他のフェノール酸と構造的に類似しています . ベンゼン環における特定のヒドロキシル基とメトキシ基の置換パターンにより、独特の化学的および生物学的特性が与えられます .

類似化合物:

バニリン酸: 4-ヒドロキシ-3-メトキシ安息香酸.

プロトカテク酸: 3,4-ジヒドロキシ安息香酸.

p-アニズ酸: 4-メトキシ安息香酸.

イソバニリン酸のユニークな構造と特性は、さまざまな研究分野や産業において貴重な化合物となっています。

生物活性

3-Hydroxy-4-methoxybenzoic acid, also known as vanillic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Melting Point | 250–253 °C |

| Solubility in Water | 1.5 g/L at 14 °C |

| pKa | 4.35 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing its effects on Escherichia coli and Staphylococcus aureus, the compound demonstrated notable inhibition of bacterial growth. The mechanisms behind this activity include the generation of reactive oxygen species (ROS), which contribute to oxidative stress in microbial cells, leading to cell death .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in several studies. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer models. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. For example, research on lung and prostate cancer cells showed that treatment with this compound resulted in reduced cell viability and increased apoptotic markers .

Case Studies

- Antimicrobial Efficacy : A study published in Ecotoxicology and Environmental Safety highlighted the antimicrobial activity of vanillic acid against multiple strains of bacteria and fungi. The study utilized bioluminescent E. coli biosensors to assess toxicity, revealing significant antimicrobial effects alongside genotoxicity due to oxidative stress induction .

- Anti-inflammatory Mechanism : In a clinical trial involving patients with chronic inflammatory conditions, supplementation with vanillic acid led to a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). These findings support its potential use as a dietary supplement for managing inflammation .

- Cancer Cell Studies : In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results suggest its potential as an adjunct therapy in cancer treatment protocols .

特性

IUPAC Name |

3-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKFGYZQBSGRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214745 | |

| Record name | Isovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-08-9 | |

| Record name | Isovanillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVANILLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8D1DUX2PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。